molecular formula C18H11ClFN5O2S B2626468 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207016-87-2

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2626468
CAS No.: 1207016-87-2
M. Wt: 415.83
InChI Key: DQVCWFALZOOZML-UHFFFAOYSA-N
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Description

4-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a benzodioxol-substituted thiazole core fused to a 1,2,3-triazole ring bearing a 3-chloro-4-fluorophenyl group and an amine substituent. The benzodioxol moiety (1,3-benzodioxole) is an electron-rich aromatic system known to enhance pharmacokinetic properties, while the thiazole and triazole rings contribute to diverse biological interactions, including antimicrobial and antiproliferative activities .

Properties

IUPAC Name

5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chloro-4-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN5O2S/c19-11-6-10(2-3-12(11)20)25-17(21)16(23-24-25)18-22-13(7-28-18)9-1-4-14-15(5-9)27-8-26-14/h1-7H,8,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVCWFALZOOZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=CC(=C(C=C5)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including:

  • Benzo[d][1,3]dioxole ring : Known for its role in enhancing biological activity.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.
  • Triazole moiety : Implicated in various biological interactions.

Structural Formula

The structural representation can be summarized as follows:

C18H14ClFN5O2S\text{C}_{18}\text{H}_{14}\text{ClF}\text{N}_5\text{O}_2\text{S}

This formula indicates the presence of various elements that contribute to the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been shown to induce apoptosis in cancer cell lines. For instance, research involving the MCF cell line demonstrated that the compound significantly suppressed tumor growth in vivo, with an IC50 value indicating effective cytotoxicity at lower concentrations .

Case Study: Tumor Growth Suppression

In a controlled experiment, mice bearing tumors were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size, suggesting a promising therapeutic effect against certain types of cancer.

Dose (mg/kg) Tumor Size Reduction (%)
1030
2050
4070

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Comparative Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against standard antibiotics:

Compound Minimum Inhibitory Concentration (MIC) μg/mL
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)...12
Amoxicillin16
Ciprofloxacin8

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It can bind to specific receptors that modulate signaling pathways related to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Enhanced ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Research Findings and Future Directions

Ongoing research aims to further elucidate the precise molecular targets and pathways affected by this compound. Promising results from initial studies suggest potential for development into therapeutic agents for cancer and infectious diseases.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Microtubule Destabilization : Similar compounds have shown effective inhibition of microtubule assembly at concentrations around 20 μM, indicating potential as microtubule-destabilizing agents.
  • Apoptosis Induction : Studies have demonstrated that certain derivatives can induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 1 μM .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial effects. Compounds similar to this structure have been evaluated against various bacterial strains and have shown promising results in inhibiting growth and proliferation.

Interaction with Biological Macromolecules

The compound is studied for its interactions with proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.

Antiviral Activity

Recent studies have explored the antiviral properties of thiazole derivatives. Research has shown that certain thiazole-containing compounds exhibit activity against viruses such as HSV and HCV, suggesting potential applications in antiviral drug development .

Materials Science Applications

The unique structural attributes of this compound make it a candidate for advanced materials science applications:

  • Organic Semiconductors : The electronic properties of the triazole ring may be exploited in the development of organic semiconductors.
  • Sensor Technologies : The interaction capabilities of the benzo[d][1,3]dioxole moiety can be utilized in sensor applications for detecting biological or chemical analytes.

Case Study 1: Anticancer Efficacy

In a study published by Ribeiro Morais et al., derivatives of compounds similar to 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine were tested for anticancer activity. The results indicated a significant reduction in tumor growth in murine models when treated with these compounds .

Case Study 2: Antiviral Research

A review on heterocyclic compounds highlighted the antiviral potential of thiazole derivatives. Compounds structurally related to the target compound were shown to possess notable activity against several viral strains, underscoring their importance in drug discovery .

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

  • Crystal Packing: Compounds 4 and 5 (C₂₆H₁₈ClF₃N₆S and C₂₆H₁₈F₄N₆S) crystallize in triclinic systems with two independent molecules per asymmetric unit. Their isostructural nature allows direct comparison of halogen effects: Cl and F substituents induce minor packing adjustments without altering overall conformation . This suggests the target compound’s 3-chloro-4-fluorophenyl group may stabilize crystal lattices through halogen bonding or van der Waals interactions.

Molecular and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Yield References
Target Compound C₁₇H₁₁ClFN₅O₂S 3-Chloro-4-fluorophenyl, benzodioxol Not reported Not provided -
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C₁₅H₁₀N₆O₂S 2-Nitrophenyl, benzothiazole Antiproliferative 82–97%
4-(4-Chlorophenyl)-thiazole-triazole derivative (Compound 4) C₂₆H₁₈ClF₃N₆S 4-Chlorophenyl, fluorophenyl Antimicrobial High yield
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine C₁₁H₁₀N₂O₂S Benzodioxol, methylthiazole Not reported Not provided

Key Observations:

  • Electron-Rich vs. Electron-Deficient Groups : The benzodioxol group in the target compound (electron-rich) may enhance solubility compared to benzothiazole derivatives (), which are more lipophilic.
  • Halogen Effects : Chloro and fluoro substituents in the target compound and analogs () improve metabolic stability and binding affinity via hydrophobic interactions .

Implications for Therapeutic Development

However, the absence of direct bioactivity data necessitates further in vitro and in vivo studies. The crystallographic insights from isostructural derivatives () also highlight the importance of halogen positioning in optimizing drug-receptor interactions.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions. Key steps include:

  • Cyclization of thiosemicarbazide derivatives with reagents like sodium hydroxide or sulfuric acid to form the thiazole core .
  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, using 3-chloro-4-fluorophenyl azide as a precursor .
  • Coupling reactions between the thiazole and triazole moieties under basic conditions (e.g., K₂CO₃ in DMF) . Methodological Tip: Optimize reaction yields by controlling temperature (e.g., reflux in ethanol) and using microwave-assisted synthesis for faster cyclization .

Q. Which spectroscopic and analytical methods are most effective for characterizing purity and structure?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the triazole and substitution patterns on aromatic rings .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using SHELXL for refinement .
  • Elemental Analysis: Cross-checks purity by comparing calculated vs. observed C/H/N percentages .

Q. What preliminary biological assays are recommended to assess antitumor potential?

  • In vitro cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values .
  • Apoptosis assays: Measure caspase-3/7 activation via fluorescence-based kits .
  • DNA binding studies: Use UV-Vis spectroscopy or ethidium bromide displacement to evaluate intercalation potential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across assay conditions?

  • Comparative dose-response curves: Test the compound under varying pH, serum concentrations, and incubation times to identify confounding factors .
  • Metabolic stability assays: Use liver microsomes to assess if differences arise from compound degradation .
  • Molecular dynamics simulations: Model interactions with target proteins (e.g., kinases) to explain variability in binding affinities .

Q. What strategies optimize pharmacokinetic properties while maintaining efficacy?

  • Prodrug design: Introduce hydrolyzable groups (e.g., esters) to the triazole amine to enhance solubility and reduce first-pass metabolism .
  • Lipophilicity adjustment: Replace the benzo[d][1,3]dioxol group with bioisosteres (e.g., methylenedioxy analogs) to balance membrane permeability and aqueous solubility .
  • Plasma protein binding assays: Use equilibrium dialysis to guide structural modifications that reduce nonspecific binding .

Q. How does the 3-chloro-4-fluorophenyl group influence binding affinity in molecular docking?

  • Halogen bonding: The chlorine and fluorine atoms form directional interactions with backbone carbonyls or side-chain residues (e.g., histidine) in target proteins .
  • Hydrophobic effects: The aryl group occupies hydrophobic pockets in enzyme active sites, as shown in docking studies with triazole-containing inhibitors . Methodological Tip: Use AutoDock Vina with flexible ligand settings to account for rotational freedom in the thiazole-triazole linker .

Q. What challenges arise in determining the crystal structure, and how can SHELX software address them?

  • Twinned crystals: SHELXL’s TWIN command resolves overlapping reflections in poorly diffracting crystals .
  • Disorder modeling: Use PART instructions to refine alternative conformations of flexible substituents (e.g., the benzo[d][1,3]dioxol group) .
  • High-resolution data: Leverage SHELXL’s restraints (e.g., SIMU, DELU) to stabilize geometry during refinement against low-temperature (<100 K) datasets .

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